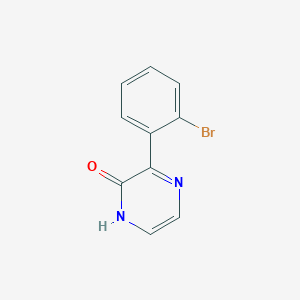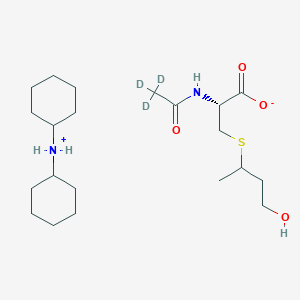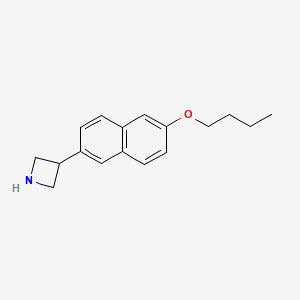![molecular formula C12H7ClF3NO3 B13709416 Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylate group. The unique structural features of this compound make it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Cyclization: The isocyanate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in methanolic conditions to form the isoxazole ring.
Esterification: The resulting isoxazole intermediate is esterified using methanol in the presence of a suitable catalyst to yield the final product.
Analyse Chemischer Reaktionen
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate: This compound has a similar isoxazole ring but differs in the position of the methyl group.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: This compound contains a pyrazole ring instead of an isoxazole ring
The unique structural features of this compound, such as the presence of both chloro and trifluoromethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H7ClF3NO3 |
|---|---|
Molekulargewicht |
305.63 g/mol |
IUPAC-Name |
methyl 5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO3/c1-19-11(18)9-5-10(20-17-9)6-2-3-8(13)7(4-6)12(14,15)16/h2-5H,1H3 |
InChI-Schlüssel |
VVLZPOJUVRCMAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






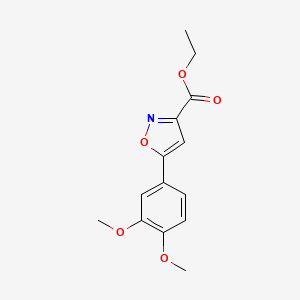
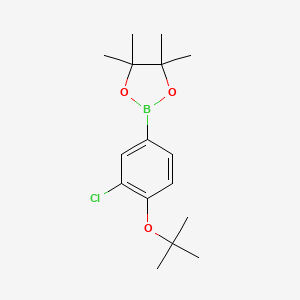
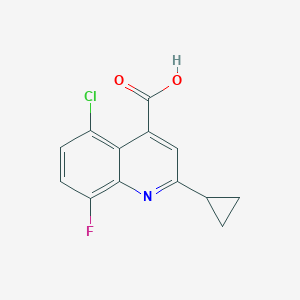
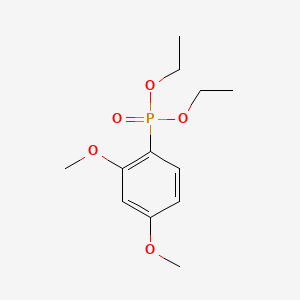
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)


